1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine
Overview
Description
1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of imidazoline derivatives Imidazolines are five-membered heterocyclic compounds containing two nitrogen atoms
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been associated with various biological activities, including antibacterial, antifungal, anticancer, antiviral, and antidiabetic properties .
Mode of Action
Imidazole and imidazolium salts, which are structurally similar, have been shown to exhibit antibacterial activity that is highly dependent on their lipophilicity . This suggests that the compound may interact with its targets in a manner that is influenced by its hydrophobic properties.
Biochemical Pathways
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The lipophilicity of imidazole and imidazolium salts has been shown to influence their antibacterial activity , which may also impact their ADME properties and bioavailability.
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The lipophilicity of imidazole and imidazolium salts, which can be tuned through the introduction of different hydrophobic substituents, has been shown to influence their antibacterial activity . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors that affect its lipophilicity.
Biochemical Analysis
Biochemical Properties
1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with imidazoline receptors, which are involved in various physiological processes. The compound’s interaction with these receptors can influence enzyme activity, protein binding, and cellular signaling pathways. For instance, it can act as an agonist or antagonist, modulating the activity of enzymes and proteins associated with these receptors .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For example, its interaction with imidazoline receptors can result in the modulation of signaling pathways and gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including disruption of cellular function and induction of apoptosis. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, it can affect the tricarboxylic acid (TCA) cycle, amino acid metabolism, and lipid metabolism, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects. Its localization and accumulation within cells can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its interactions with biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine typically involves the reaction of diethylenetriamine with urea under specific conditions. The process is characterized by its simplicity, high yield, and low cost . Industrial production methods often employ similar routes, ensuring scalability and efficiency.
Chemical Reactions Analysis
1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, often involving halogenated compounds.
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of different products
Scientific Research Applications
1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It has been investigated for its antibacterial, antifungal, and anticancer properties.
Industry: The compound is used in the production of surfactants, emulsifiers, and corrosion inhibitors.
Comparison with Similar Compounds
1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine can be compared with other imidazoline derivatives such as:
Hydroxyethyl imidazoline: Used as a rheology modifier and adhesion promoter.
Amidoethyl imidazoline: Employed as a textile softener and acid-stable detergent.
N-(2,3-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: Known for its antipain properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-aminoethyl)benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-5-6-13-8-4-2-1-3-7(8)12-9(13)11/h1-4H,5-6,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKYXVMEKLCHRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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